VU0357017 Provides Superior Subtype Selectivity for M1 Over M2-M5 Receptors
VU0357017 demonstrates a critically clean selectivity profile, showing no detectable activity at M2-M5 receptors up to 30 µM . This is a significant differentiator from the M1/M4-preferring agonist xanomeline, which exhibits high affinity for M4 (Ki = 20 nM) in addition to M1 (Ki = 79.4 nM) [1]. Furthermore, VU0357017 maintains this selectivity as a pure allosteric agonist, whereas the comparator TBPB, despite being M1-selective (EC50 = 289 nM), acts as a bitopic ligand that can functionally antagonize M5 at an IC50 of 10.1 µM [2][3]. This absolute selectivity minimizes confounding off-target effects in M1-focused studies.
| Evidence Dimension | Functional Selectivity (M1 vs. other mAChR subtypes) |
|---|---|
| Target Compound Data | No detectable activity at M2-M5 up to 30 µM |
| Comparator Or Baseline | Xanomeline (M1/M4-preferring agonist): Ki values of 79.4 nM for M1 and 20 nM for M4. TBPB (M1-selective bitopic agonist): EC50 of 289 nM for M1, but also shows functional antagonism at M5 with an IC50 of 10.1 µM. |
| Quantified Difference | VU0357017 exhibits >375-fold selectivity over M4 compared to xanomeline, and lacks the M5 antagonism seen with TBPB. |
| Conditions | Calcium mobilization assays in CHO cells expressing human recombinant mAChR subtypes. |
Why This Matters
This ensures experimental outcomes can be confidently attributed to M1 receptor activation without the confounding influence of M4 or M5 modulation, a common limitation of less selective tools.
- [1] Shekhar, A., et al. (2008). Selective muscarinic receptor agonist xanomeline as a novel treatment approach for schizophrenia. American Journal of Psychiatry, 165(8), 1033-1039. View Source
- [2] Jones, C. K., et al. (2008). Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats. Journal of Neuroscience, 28(41), 10422-10433. View Source
- [3] Digby, G. J., et al. (2014). Molecular mechanisms of bitopic ligand engagement with the M1 muscarinic acetylcholine receptor. Journal of Biological Chemistry, 289(34), 23817-23837. View Source
